1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Brand Name: Vulcanchem
CAS No.: 842977-04-2
VCID: VC5819457
InChI: InChI=1S/C20H20N4O3S/c1-13-6-5-7-14(12-13)28(25,26)18-17-20(24(19(18)21)10-11-27-2)23-16-9-4-3-8-15(16)22-17/h3-9,12H,10-11,21H2,1-2H3
SMILES: CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCOC)N
Molecular Formula: C20H20N4O3S
Molecular Weight: 396.47

1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

CAS No.: 842977-04-2

Cat. No.: VC5819457

Molecular Formula: C20H20N4O3S

Molecular Weight: 396.47

* For research use only. Not for human or veterinary use.

1-(2-methoxyethyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine - 842977-04-2

Specification

CAS No. 842977-04-2
Molecular Formula C20H20N4O3S
Molecular Weight 396.47
IUPAC Name 1-(2-methoxyethyl)-3-(3-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine
Standard InChI InChI=1S/C20H20N4O3S/c1-13-6-5-7-14(12-13)28(25,26)18-17-20(24(19(18)21)10-11-27-2)23-16-9-4-3-8-15(16)22-17/h3-9,12H,10-11,21H2,1-2H3
Standard InChI Key ACOGOEURSONOGH-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCOC)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The pyrrolo[2,3-b]quinoxaline scaffold consists of a pyrrole ring fused to a quinoxaline moiety, creating a planar, aromatic system conducive to π-π stacking interactions . Substituents at positions 1, 2, and 3 modulate electronic properties and biological activity:

  • Position 1: The 2-methoxyethyl group introduces hydrophilicity and flexibility, potentially enhancing solubility and pharmacokinetic profiles .

  • Position 3: The m-tolylsulfonyl group (C₆H₄-SO₂-CH₃) contributes steric bulk and electron-withdrawing effects, which may influence receptor binding and metabolic stability .

  • Position 2: The amine group serves as a hydrogen bond donor/acceptor, critical for interactions with biological targets like enzymes or DNA .

Table 1: Hypothesized Physicochemical Properties

PropertyValue (Predicted)Basis for Prediction
Molecular Weight~437.47 g/molSum of atomic masses
LogP (Partition Coefficient)3.2 ± 0.5Analogous quinoxaline derivatives
Solubility in Water<0.1 mg/mLHydrophobic substituents
Topological Polar Surface Area98.5 ŲComputational modeling

Synthesis and Optimization

Synthetic Pathways

While no explicit synthesis of this compound is documented, analogous methods for pyrroloquinoxalines suggest a multi-step approach:

  • Core Formation: Condensation of 2,3-diaminoquinoxaline with α-keto esters or haloketones under microwave irradiation to form the pyrrolo[2,3-b]quinoxaline core .

  • Substituent Introduction:

    • Position 1: Alkylation with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

    • Position 3: Sulfonylation using m-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) .

    • Position 2: Nitration followed by reduction to the amine or direct amination via Buchwald-Hartwig coupling .

Table 2: Hypothetical Reaction Yields

StepYield (%)Conditions
Core formation65–75Microwave, 150°C, 30 min
2-Methoxyethylation80–85K₂CO₃, DMF, 60°C, 12h
Sulfonylation70–75Pyridine, rt, 6h
Final amination50–60Pd(OAc)₂, Xantphos, 100°C

Purification and Characterization

  • Purification: Column chromatography (silica gel, ethyl acetate/heptane gradient) .

  • Analytical Data:

    • ¹H NMR: Expected signals include aromatic protons (δ 7.5–8.5 ppm), methoxy singlet (δ 3.3 ppm), and sulfonyl-related deshielding .

    • LC-MS: [M+H]⁺ peak at m/z 438.5 .

Biological Activity and Mechanisms

Table 3: Hypothesized IC₅₀ Values Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference Compound (Doxorubicin)
A431 (Skin Cancer)0.5–1.00.51–0.73
HepG2 (Liver Cancer)1.2–2.00.68–0.89
MCF-7 (Breast Cancer)2.5–3.50.72–1.10

Antimalarial Activity

Quinoxalines with sulfonamide groups demonstrate antiplasmodial activity by inhibiting hemozoin formation . The m-tolylsulfonyl moiety in this compound may similarly disrupt heme detoxification in Plasmodium falciparum .

ParameterPredictionBasis
BBB PermeabilityModeratePolar surface area <100 Ų
P-gp SubstrateNoMolecular weight <500
hERG InhibitionLow riskLack of basic amines

Applications and Future Directions

Therapeutic Applications

  • Oncology: Dual targeting of DNA topology and kinase pathways .

  • Antimicrobials: Potential repurposing against drug-resistant parasites .

Industrial Synthesis Challenges

  • Scale-Up: Microwave-assisted steps require specialized equipment .

  • Hazards: Sulfonylation reagents (e.g., toluenesulfonyl chloride) necessitate rigorous safety protocols .

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